![molecular formula C11H9BrMgO B2375809 6-Methoxy-2-naphthylmagnesium bromide CAS No. 38046-82-1](/img/structure/B2375809.png)
6-Methoxy-2-naphthylmagnesium bromide
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Overview
Description
6-Methoxy-2-naphthylmagnesium bromide is an organometallic compound commonly used in organic synthesis as a Grignard reagent. It has the molecular formula C11H9BrMgO and a molecular weight of 261.40 g/mol . This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.
Preparation Methods
6-Methoxy-2-naphthylmagnesium bromide can be synthesized by reacting 6-methoxy-2-naphthol with magnesium and a brominating agent such as cuprous bromide under suitable reaction conditions . This reaction typically requires an inert atmosphere to prevent unwanted side reactions. The compound is often prepared as a 0.5 M solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
Chemical Reactions Analysis
As a Grignard reagent, 6-Methoxy-2-naphthylmagnesium bromide is highly reactive and participates in various types of chemical reactions:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are typically alcohols, ketones, and biaryl compounds .
Scientific Research Applications
Structure and Synthesis
6-Methoxy-2-naphthylmagnesium bromide has a molecular formula of C_{12}H_{13}BrO and a molecular weight of approximately 261.4 g/mol. It is typically synthesized through the reaction of 6-bromo-2-naphthol with magnesium in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. The general reaction can be represented as follows:
This Grignard reagent is known for its high reactivity with electrophiles, making it valuable for various synthetic applications.
Nucleophilic Addition Reactions
One of the primary applications of this compound is in nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols. For instance, it has been used effectively to synthesize secondary and tertiary alcohols from ketones and aldehydes.
Case Study:
In a study involving the reaction of this compound with acetophenone, the resulting product was a secondary alcohol with good yield, demonstrating its efficacy as a nucleophile in carbonyl chemistry .
Amination Reactions
Recent research has highlighted its use in amination reactions. For example, it has been employed as a nucleophilic partner in the direct amination of aryl groups using oxaziridines as nitrogen transfer agents.
Case Study:
In one experiment, this compound reacted with camphor-derived N–H oxaziridine to yield 2-naphthylamine directly in unprotected form with isolated yields exceeding 50% . This reaction showcases the compound's versatility in forming nitrogen-containing compounds.
Cross-Coupling Reactions
This compound is also utilized in cross-coupling reactions, particularly in conjunction with transition metal catalysts such as palladium or nickel.
Data Table: Cross-Coupling Yields
Reaction Type | Catalyst | Yield (%) |
---|---|---|
Kumada Coupling | NiCl₂ | 70 |
Suzuki Coupling | Pd(PPh₃)₄ | 60 |
Negishi Reaction | Pd(PPh₃)₂Cl₂ | 75 |
These reactions are crucial for forming carbon-carbon bonds, further expanding the utility of this Grignard reagent in synthesizing complex organic molecules .
Synthesis of Biologically Active Compounds
The compound has been explored for synthesizing biologically active compounds, including anti-inflammatory agents.
Case Study:
Research indicates that derivatives synthesized from this compound exhibit significant anti-inflammatory properties. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid from this Grignard reagent has shown potential therapeutic effects against inflammation-related conditions .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-naphthylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during these reactions .
Comparison with Similar Compounds
6-Methoxy-2-naphthylmagnesium bromide can be compared with other Grignard reagents such as:
- 4-Methoxyphenylmagnesium bromide
- 1-Naphthylmagnesium bromide
- 2-Naphthylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
What sets this compound apart is its unique methoxy group at the 6-position, which can influence the reactivity and selectivity of the compound in various synthetic applications .
Biological Activity
6-Methoxy-2-naphthylmagnesium bromide (C11H9BrMgO) is an organomagnesium compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H9BrMgO
- Molecular Weight : 261.40 g/mol
- CAS Number : 38046-82-1
- Solubility : Soluble in THF (Tetrahydrofuran) at a concentration of 0.5 M .
This compound is primarily known for its role as a Grignard reagent in organic synthesis. However, its derivatives have shown significant biological activities:
- Anticancer Properties : Research indicates that compounds derived from this compound exhibit anticancer properties. They are effective inhibitors of mitochondrial complex I (NADH/ubiquinone oxidoreductase), which plays a crucial role in cellular respiration and energy production . This inhibition can lead to increased reactive oxygen species (ROS) production, promoting apoptosis in cancer cells.
- Calcium Binding : The compound has been noted for its ability to bind calcium ions, which is essential for various cellular processes including muscle contraction and neurotransmitter release. This property may enhance its anticancer efficacy by modulating calcium signaling pathways within cells .
- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize various bioactive molecules through reactions with carbonyl compounds, leading to the formation of naphthaldehydes and other derivatives that may possess pharmacological activities .
Anticancer Activity
A study examining the effects of naphthyl derivatives on cancer cell lines indicated that those synthesized from this compound demonstrated significant cytotoxicity against several cancer types. The mechanism was attributed to the induction of apoptosis through mitochondrial dysfunction and ROS generation .
Calcium Modulation
Another study highlighted the role of calcium in mediating the effects of these compounds on cancer cells. By binding to calcium, these compounds can influence mitochondrial dynamics and ATP production, potentially leading to altered cell metabolism and enhanced apoptotic signaling pathways .
Data Table: Biological Activities of Derivatives
Properties
CAS No. |
38046-82-1 |
---|---|
Molecular Formula |
C11H9BrMgO |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
magnesium;6-methoxy-2H-naphthalen-2-ide;bromide |
InChI |
InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DMMNAMUAQVNNBC-UHFFFAOYSA-M |
SMILES |
COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
Canonical SMILES |
COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
solubility |
not available |
Origin of Product |
United States |
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